Racemization-Free Methyl Ester Deprotection vs. Fmoc Instability Under (Bu₃Sn)₂O Conditions
When subjected to chemoselective methyl ester cleavage using bis(tributyltin) oxide in aprotic solvents, Boc-protected dipeptide methyl esters including Boc-Phe-Gly-OMe undergo deprotection without detectable racemization. In contrast, the Fmoc group in analogous N-α-Fmoc amino acid methyl esters exhibits partial loss under identical conditions, compromising downstream chiral purity [1].
| Evidence Dimension | Racemization during methyl ester cleavage and N-protecting group stability |
|---|---|
| Target Compound Data | No racemization detected; full retention of configuration |
| Comparator Or Baseline | N-α-Fmoc dipeptide methyl esters: partial Fmoc cleavage observed |
| Quantified Difference | Qualitative difference: Boc stable; Fmoc unstable |
| Conditions | (Bu₃Sn)₂O in aprotic solvent; dipeptide methyl ester substrates |
Why This Matters
For procurement decisions involving racemization-sensitive peptide sequences (e.g., those containing C-terminal phenylalanine), Boc-Phe-Gly-OMe offers a chiral integrity advantage over Fmoc-protected analogs during C-terminal deprotection steps.
- [1] Salomon, C. J., Mata, E. G., & Mascaretti, O. A. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. J. Chem. Soc., Perkin Trans. 1, 1996, 995-999. View Source
